molecular formula C7H6FNO2 B8665952 3-Acetoxy-6-fluoropyridine

3-Acetoxy-6-fluoropyridine

Cat. No. B8665952
M. Wt: 155.13 g/mol
InChI Key: QZFYHBNKZNHLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-6-fluoropyridine is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetoxy-6-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetoxy-6-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Acetoxy-6-fluoropyridine

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

(6-fluoropyridin-3-yl) acetate

InChI

InChI=1S/C7H6FNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3

InChI Key

QZFYHBNKZNHLLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CN=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-amino-6-fluoropyridine (5.0 g, 45 mmol, from Step 8c above) dissolved in DME (30 mL) was added to a cooled solution (-15° C.) of boron trifluoride etherate (12.2 mL, 99 mmol). tert-Butyl nitrite (6.3 mL, 54 mmol) was then added at a rate which maintained the temperature below 0° C. After 10 minutes at -10° C. the reaction was warmed to 5° C. and stirred for 30 min. Pentane (150 mL) was then added to the reaction mixture, and the resultant solid was collected by suction filtration, washed with cold ether, air dried, and dissolved in acetic anhydride (75 mL). The solution was heated to 105° C. until nitrogen evolution ceased. The solvent was removed in vacuo, and the residue was suspended in saturated aqueous Na2CO3 (200 mL) and extracted with ethyl ether (2×150 mL). The combined organic extracts were dried (MgSO4) and concentrated. Purification by chromatography (silica gel; hexane/EtOAc, 9:1 to 7:3) afforded the title compound (2.25 g, 33%): 1H NMR (CDCl3 300 MHz) δ 2.32 (s, 3H), 6.96 (d, J=3, 9 Hz, 1H), 7.59 (m, 1H), 8.03 (dd, J=0.5, 1 Hz, 1H); MS (CI/NH3) m/z 156 (M+H)+, 171 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
33%

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